molecular formula C11H6N2S B13799460 1,4-Epithiopyrido[1,2-a]benzimidazole CAS No. 77925-15-6

1,4-Epithiopyrido[1,2-a]benzimidazole

Cat. No.: B13799460
CAS No.: 77925-15-6
M. Wt: 198.25 g/mol
InChI Key: KVKAHKZOIPGCPP-UHFFFAOYSA-N
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Description

1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a sulfur atom in the epithio ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Epithiopyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminopyridine with a suitable benzimidazole derivative. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole under specific reaction conditions . The reaction is often carried out in the presence of a catalyst such as copper acetate and under ligand-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Epithiopyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the epithio ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrido and benzimidazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the heterocyclic rings .

Scientific Research Applications

1,4-Epithiopyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Epithiopyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1,4-Epithiopyrido[1,2-a]benzimidazole is unique due to the presence of the sulfur atom in the epithio ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

77925-15-6

Molecular Formula

C11H6N2S

Molecular Weight

198.25 g/mol

IUPAC Name

14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene

InChI

InChI=1S/C11H6N2S/c1-2-4-8-7(3-1)12-11-9-5-6-10(14-9)13(8)11/h1-6H

InChI Key

KVKAHKZOIPGCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=CC=C3S4

Origin of Product

United States

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